REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[C:5]([O:10][CH3:11])[CH:4]=1)[CH3:2].C1C(=O)N([Br:19])C(=O)C1>CC#N>[Br:19][C:8]1[CH:7]=[C:6]([F:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[CH2:1][CH3:2]
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Name
|
|
Quantity
|
12.2 g
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Type
|
reactant
|
Smiles
|
C(C)C1=CC(=C(C=C1)F)OC
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Name
|
|
Quantity
|
14.4 g
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Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
|
Smiles
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CC#N
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CC#N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting solution was stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
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Type
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ADDITION
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Details
|
the residue was diluted with diethyl ether (150 mL)
|
Type
|
CUSTOM
|
Details
|
Precipitated solid
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
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Type
|
WASH
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Details
|
the filtrate was washed with sodium sulfite aqueous solution (100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)F)OC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |